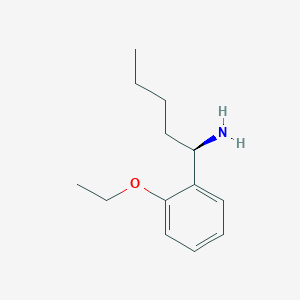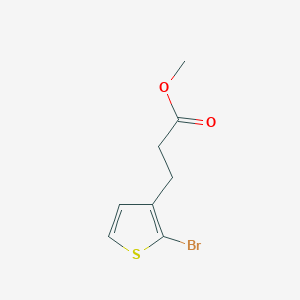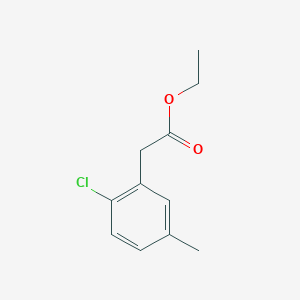
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones. It is structurally characterized by a phenyl ring attached to a pyrrolidine ring via a propanone chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
作用機序
The primary mechanism of action of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound targets the norepinephrine and dopamine transporters, blocking their reuptake and prolonging the action of these neurotransmitters .
類似化合物との比較
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): Similar in structure but with a different substitution pattern on the phenyl ring.
Methcathinone: Shares the cathinone backbone but lacks the pyrrolidine ring.
Pyrovalerone: Another cathinone derivative with a different alkyl chain length
Uniqueness
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl ring and a pyrrolidine ring. This structural configuration contributes to its distinct pharmacological profile and makes it a valuable compound for research in various scientific fields .
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
2-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c1-12(11-15-9-5-6-10-15)14(16)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChIキー |
BSKMLXPJGFZIFA-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



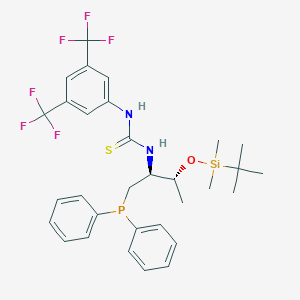
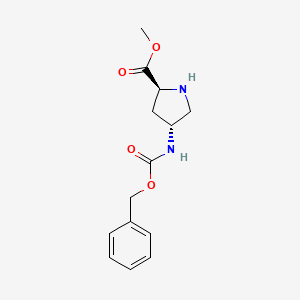

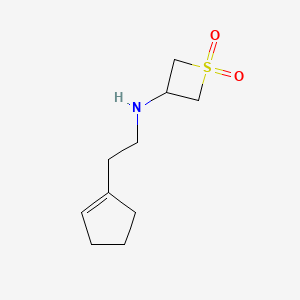
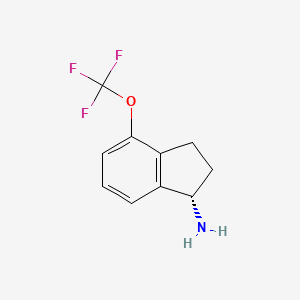
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

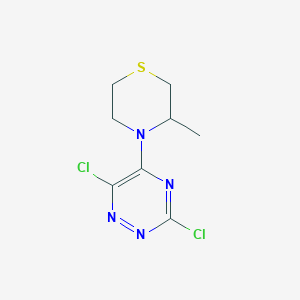
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)

